molecular formula C24H24N4O3S B11005521 3-(5-(benzyloxy)-1H-indol-1-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide

3-(5-(benzyloxy)-1H-indol-1-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B11005521
M. Wt: 448.5 g/mol
InChI Key: POBDZWJTANWLQC-UHFFFAOYSA-N
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Description

3-(5-(benzyloxy)-1H-indol-1-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide is a complex organic compound that features a unique combination of functional groups, including an indole, a benzyloxy group, a tetrahydrofuran ring, and a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(benzyloxy)-1H-indol-1-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the benzyloxy group through etherification. The tetrahydrofuran ring is then incorporated via cyclization reactions, and the thiadiazole moiety is introduced through a series of condensation reactions. The final step involves the formation of the propanamide linkage under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-(5-(benzyloxy)-1H-indol-1-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(5-(benzyloxy)-1H-indol-1-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-(benzyloxy)-1H-indol-1-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-(benzyloxy)-1H-indol-1-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)butanamide
  • 3-(5-(benzyloxy)-1H-indol-1-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)pentanamide

Uniqueness

The uniqueness of 3-(5-(benzyloxy)-1H-indol-1-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C24H24N4O3S

Molecular Weight

448.5 g/mol

IUPAC Name

N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-3-(5-phenylmethoxyindol-1-yl)propanamide

InChI

InChI=1S/C24H24N4O3S/c29-22(25-24-27-26-23(32-24)21-7-4-14-30-21)11-13-28-12-10-18-15-19(8-9-20(18)28)31-16-17-5-2-1-3-6-17/h1-3,5-6,8-10,12,15,21H,4,7,11,13-14,16H2,(H,25,27,29)

InChI Key

POBDZWJTANWLQC-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=NN=C(S2)NC(=O)CCN3C=CC4=C3C=CC(=C4)OCC5=CC=CC=C5

Origin of Product

United States

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